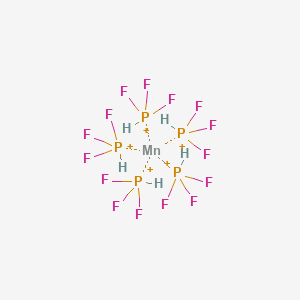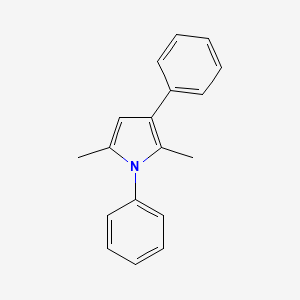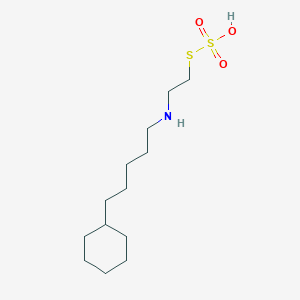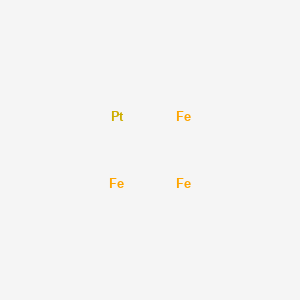
1-(p-Cyclohexyl-beta-(hexyloxy)phenethyl)pyridinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(p-Cyclohexyl-beta-(hexyloxy)phenethyl)pyridinium bromide is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a pyridinium core with a cyclohexyl and hexyloxy substituent, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Cyclohexyl-beta-(hexyloxy)phenethyl)pyridinium bromide typically involves multiple steps:
Formation of the Phenethyl Intermediate: The initial step involves the reaction of p-cyclohexylphenol with hexyl bromide under basic conditions to form p-cyclohexyl-beta-(hexyloxy)phenethyl bromide.
Pyridinium Salt Formation: The phenethyl intermediate is then reacted with pyridine in the presence of a suitable base to form the pyridinium salt. The reaction is typically carried out in an organic solvent such as acetonitrile or ethanol.
Bromide Ion Introduction: Finally, the pyridinium salt is treated with hydrobromic acid to introduce the bromide ion, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
1-(p-Cyclohexyl-beta-(hexyloxy)phenethyl)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous solution or potassium cyanide in ethanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or cyano derivatives.
科学的研究の応用
1-(p-Cyclohexyl-beta-(hexyloxy)phenethyl)pyridinium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 1-(p-Cyclohexyl-beta-(hexyloxy)phenethyl)pyridinium bromide involves its interaction with cellular components. The pyridinium core can interact with nucleic acids and proteins, disrupting their normal function. The cyclohexyl and hexyloxy substituents enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This leads to the inhibition of key enzymes and pathways, resulting in the compound’s biological effects.
類似化合物との比較
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: Known for its use as a photoinitiator in polymer chemistry.
Pyridinium ylides: Used in organic synthesis and as intermediates in the preparation of various pharmaceuticals.
Uniqueness
1-(p-Cyclohexyl-beta-(hexyloxy)phenethyl)pyridinium bromide stands out due to its unique combination of a pyridinium core with cyclohexyl and hexyloxy substituents. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
21270-33-7 |
|---|---|
分子式 |
C25H36BrNO |
分子量 |
446.5 g/mol |
IUPAC名 |
1-[2-(4-cyclohexylphenyl)-2-hexoxyethyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C25H36NO.BrH/c1-2-3-4-11-20-27-25(21-26-18-9-6-10-19-26)24-16-14-23(15-17-24)22-12-7-5-8-13-22;/h6,9-10,14-19,22,25H,2-5,7-8,11-13,20-21H2,1H3;1H/q+1;/p-1 |
InChIキー |
MKWXZJWZEDNIRB-UHFFFAOYSA-M |
正規SMILES |
CCCCCCOC(C[N+]1=CC=CC=C1)C2=CC=C(C=C2)C3CCCCC3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


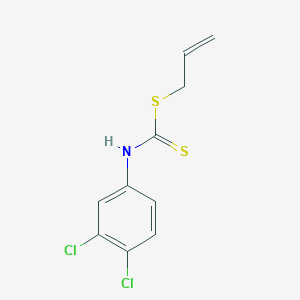
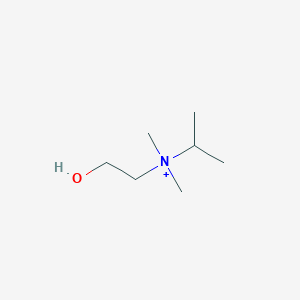
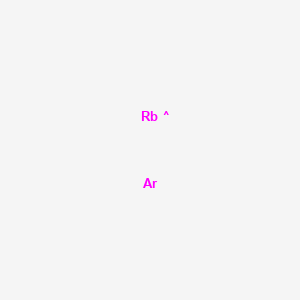
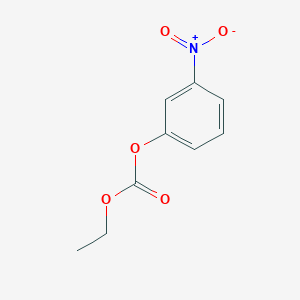
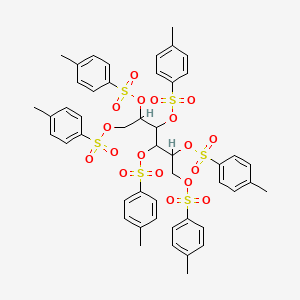
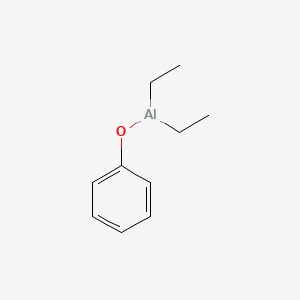
![1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B14709255.png)

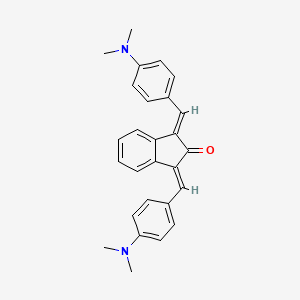
![1-[2-(2-Phenoxyphenoxy)propyl]piperidine](/img/structure/B14709284.png)
